Ethyl acetoacetate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

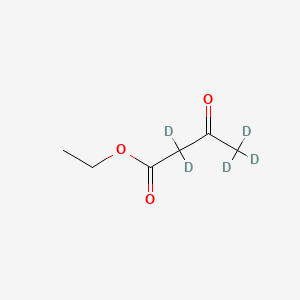

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3,4D2 |

InChI Key |

XYIBRDXRRQCHLP-PVGOWFQYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)OCC |

Canonical SMILES |

CCOC(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Ethyl acetoacetate-d5?

An In-Depth Technical Guide to Ethyl Acetoacetate-d5

Introduction

This compound is the deuterated form of ethyl acetoacetate, where five hydrogen atoms have been replaced by deuterium isotopes.[1] Its chemical name is Butanoic-2,2,4,4,4-d5 acid, 3-oxo-, ethyl ester.[2] This isotopic labeling makes it a valuable tool in various scientific and research applications, particularly as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1] The deuterium substitution provides a distinct mass difference from the endogenous, non-labeled compound without significantly altering its chemical properties, which is ideal for mass spectrometry-based quantification.[1][3] Deuteration has also gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4]

The non-labeled form, ethyl acetoacetate, is an ester widely used as an intermediate in the synthesis of a variety of compounds and is also known to be an inhibitor of bacterial biofilm.[1][4]

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 55514-60-8 | [2][4] |

| Molecular Formula | C₆H₅D₅O₃ | [2][4] |

| Molecular Weight | 135.17 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Synonyms | Ethyl Acetoacetate-2,2,4,4,4-d5, ethyl 3-oxo(²H₅)butanoate | [5] |

| Purity (GC) | 99.22% | [2] |

| Isotopic Enrichment | 98.86% | [2] |

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

| Condition | Duration | Reference(s) |

| Pure Form (-20°C) | 3 years | [2] |

| Pure Form (4°C) | 2 years | [2] |

| In Solvent (-80°C) | 6 months | [2] |

| In Solvent (-20°C) | 1 month | [2] |

Synthesis Pathway

The standard laboratory synthesis for the non-deuterated ethyl acetoacetate is the Claisen condensation of ethyl acetate.[6][7] The synthesis of the deuterated analog would follow a similar pathway using deuterated ethyl acetate. Two moles of the starting ester condense to form one mole of ethyl acetoacetate and one mole of ethanol.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. Ethyl Acetoacetate-2,2,4,4,4-d5 | LGC Standards [lgcstandards.com]

- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Ethyl acetoacetate-d5 chemical properties

An In-depth Technical Guide to Ethyl Acetoacetate-d5

Abstract

This compound is the deuterated analog of ethyl acetoacetate, a key reagent and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and its applications, particularly within the realms of scientific research and pharmaceutical development. The inclusion of deuterium atoms provides a valuable tool for researchers, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 3-oxo(²H₅)butanoate, is a colorless to light yellow liquid.[1] The primary distinction from its non-deuterated counterpart is the replacement of five hydrogen atoms with deuterium, which imparts a higher molecular weight and unique spectroscopic properties.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₅D₅O₃ | [1][2] |

| Molecular Weight | 135.17 g/mol | [1][2] |

| CAS Number | 55514-60-8 | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98% | [3][4] |

| Isotopic Enrichment | ≥98% | [1] |

Physicochemical Data

The following data pertains to the non-deuterated form, ethyl acetoacetate, and can be considered approximate for the deuterated analog.

| Property | Value | Reference |

| Boiling Point | 180.8 °C | [5] |

| Melting Point | -45 °C | [5] |

| Density | 1.030 g/cm³ | [5] |

| Solubility in Water | 2.86 g/100 mL at 20 °C | [5] |

| Acidity (pKa) | 10.68 in H₂O | [5] |

Storage and Handling

For long-term stability, this compound should be stored at -20°C.[1][2] For short-term use, storage at 2-8°C is acceptable.[3] The compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

Synthesis and Reactions

Ethyl acetoacetate is commercially synthesized by the treatment of diketene with ethanol.[5] The classic laboratory synthesis involves the Claisen condensation of ethyl acetate.[5][6] For the synthesis of this compound, deuterated starting materials would be required.

Caption: Synthesis of Ethyl Acetoacetate.

A key chemical property of ethyl acetoacetate is its existence as a mixture of keto and enol tautomers.[5]

References

In-Depth Technical Guide to Ethyl Acetoacetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties and analytical methodologies related to Ethyl Acetoacetate-d5, a deuterated isotopologue of ethyl acetoacetate. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds.

Core Molecular Data

This compound (EAA-d5) is a stable isotope-labeled version of ethyl acetoacetate, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.[1] The incorporation of deuterium increases the molecular weight of the compound, which is a fundamental parameter for its identification and quantification.

Molecular and Physical Properties

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

| Property | This compound | Ethyl Acetoacetate (non-deuterated) |

| Molecular Formula | C₆H₅D₅O₃[2] | C₆H₁₀O₃[3] |

| Molecular Weight | 135.17 g/mol [2][4] | 130.14 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] | Colorless liquid[5] |

| Purity (by GC) | 99.22%[2] | ≥99% |

| Isotopic Enrichment | 98.86%[2] | N/A |

| Boiling Point | Not explicitly stated, expected to be similar to the non-deuterated form | 181 °C (lit.)[5] |

| Melting Point | Not explicitly stated, expected to be similar to the non-deuterated form | -43 °C (lit.)[5] |

| Density | Not explicitly stated, expected to be similar to the non-deuterated form | 1.029 g/mL at 20 °C (lit.)[5] |

| Refractive Index | Not explicitly stated, expected to be similar to the non-deuterated form | n20/D 1.419 (lit.) |

| CAS Number | 55514-60-8[2][4] | 141-97-9[3] |

Structural Representation

The structural difference between ethyl acetoacetate and its deuterated analogue lies in the substitution of hydrogen atoms with deuterium on the acetyl and methylene groups.

Caption: Structural formulas of ethyl acetoacetate and this compound.

Experimental Protocols

Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

Determination of Molecular Weight and Isotopic Enrichment by Mass Spectrometry

The molecular weight and isotopic enrichment of this compound are typically determined using mass spectrometry (MS), often coupled with gas chromatography (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph to separate the analyte from any impurities.

-

Mass Spectrometry Analysis: The eluent from the GC column is introduced into the mass spectrometer. The instrument is operated in electron ionization (EI) mode.

-

Data Acquisition: Mass spectra are recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Data Analysis:

-

The molecular weight is confirmed by the m/z of the molecular ion peak. For this compound, this will be observed around m/z 135.

-

The isotopic enrichment is calculated by comparing the intensities of the ion peaks corresponding to the deuterated molecule and any remaining non-deuterated or partially deuterated species.

-

Purity Analysis by Gas Chromatography (GC)

The chemical purity of this compound can be assessed using gas chromatography with a flame ionization detector (GC-FID).

Methodology:

-

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and an FID detector is used.

-

Sample Preparation: The sample is diluted in an appropriate solvent.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection: The FID detector generates a signal for each eluting compound.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A certificate of analysis for a commercial sample of this compound indicates a purity of 99.22% as determined by GC.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ethyl Acetoacetate [drugfuture.com]

- 4. This compound | 55514-60-8 [sigmaaldrich.com]

- 5. Ethyl acetoacetate | 141-97-9 [amp.chemicalbook.com]

- 6. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

An In-depth Technical Guide to Ethyl acetoacetate-d5 (CAS Number: 55514-60-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl acetoacetate-d5 (EAA-d5), the deuterium-labeled analog of ethyl acetoacetate, is a valuable tool in advanced scientific research, particularly in the fields of analytical chemistry and drug development. Its isotopic purity and similar physicochemical properties to its non-labeled counterpart make it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Furthermore, the incorporation of deuterium atoms provides a powerful method for tracing the metabolic fate of ethyl acetoacetate and related compounds in biological systems. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[2] Its key physical and chemical properties are summarized in the table below, with comparative data for its non-deuterated analog, ethyl acetoacetate.

| Property | This compound | Ethyl acetoacetate (non-deuterated) |

| CAS Number | 55514-60-8 | 141-97-9 |

| Molecular Formula | C₆H₅D₅O₃ | C₆H₁₀O₃ |

| Molecular Weight | 135.17 g/mol | 130.14 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] | Colorless liquid with a fruity odor[4] |

| Boiling Point | Not explicitly available, expected to be similar to the non-deuterated form | 180.8 °C[4] |

| Density | Not explicitly available, expected to be slightly higher than the non-deuterated form | 1.029 g/mL at 20 °C |

| Purity (Typical) | ≥98% | ≥99.0% (analytical standard) |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[2][5] | Store below +30°C. |

Synthesis and Purification

The synthesis of this compound can be achieved through a modification of the classical Claisen condensation reaction, which is used for the production of the non-deuterated compound.[6] This involves the self-condensation of deuterated ethyl acetate in the presence of a strong base.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

Ethyl acetate-d5

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

50% Acetic acid

-

Anhydrous calcium chloride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve sodium ethoxide in anhydrous diethyl ether.

-

Slowly add Ethyl acetate-d5 to the flask with stirring.

-

The reaction mixture is gently warmed to initiate the condensation. Once the reaction begins, it may become vigorous, and cooling might be necessary to control the rate.

-

After the initial vigorous reaction subsides, the mixture is refluxed until all the sodium has reacted.

-

The reaction mixture is then cooled, and the resulting sodium salt of this compound is neutralized by the slow addition of 50% acetic acid.

-

The ether layer is separated using a separatory funnel, washed with water, and dried over anhydrous calcium chloride.

-

The diethyl ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This separates the product from any unreacted starting materials and byproducts. The purity can be assessed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar chemical and physical properties to the analyte of interest.[7] This leads to co-elution during chromatography and similar ionization efficiency, which effectively corrects for variations in sample preparation, injection volume, and matrix effects.[8][9]

Experimental Protocol: Quantification of a Drug Candidate using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general workflow for the quantification of a hypothetical small molecule drug candidate in a biological matrix (e.g., plasma).

Materials:

-

Biological matrix (e.g., plasma) containing the analyte

-

This compound (internal standard)

-

Acetonitrile (protein precipitation solvent)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of the plasma sample, add 10 µL of a known concentration of this compound solution in acetonitrile.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the sample for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for the analyte and this compound are determined by direct infusion and optimization.

-

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of the analyte into a blank biological matrix and adding a constant concentration of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

-

Caption: Workflow for bioanalytical quantification using EAA-d5 as an internal standard.

Application as a Metabolic Tracer

The use of stable isotope-labeled compounds as tracers is a cornerstone of metabolic research.[10] Deuterated compounds, such as this compound, can be introduced into biological systems to trace the metabolic fate of the parent molecule and its downstream metabolites. This approach can provide valuable insights into metabolic pathways and fluxes in both normal and disease states.

While specific studies utilizing this compound as a metabolic tracer are not widely documented, its metabolic pathway is known. Ethyl acetoacetate is hydrolyzed to acetoacetate and ethanol.[11] Acetoacetate is a ketone body and can enter central carbon metabolism via conversion to acetoacetyl-CoA and subsequently acetyl-CoA.

Hypothetical Experimental Workflow: Tracing the Metabolism of this compound in Cell Culture

This protocol outlines a hypothetical experiment to trace the incorporation of the deuterium label from this compound into downstream metabolites in a cell culture model.

Materials:

-

Cultured cells (e.g., hepatocytes)

-

Cell culture medium

-

This compound

-

Methanol, water, and chloroform for metabolite extraction

-

GC-MS or LC-MS/MS system for metabolite analysis

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform mixture.

-

Collect the cell lysate and separate the polar and non-polar phases by centrifugation.

-

-

Metabolite Analysis:

-

Analyze the polar and non-polar extracts using GC-MS or LC-MS/MS to identify and quantify deuterated metabolites.

-

Monitor the mass isotopologue distribution of key metabolites in pathways such as the TCA cycle and fatty acid synthesis to determine the extent of deuterium incorporation.

-

-

Data Analysis and Pathway Mapping:

-

Analyze the mass spectrometry data to determine the enrichment of deuterium in various metabolites over time.

-

Map the flow of the deuterium label through the metabolic network to elucidate the fate of the ethyl acetoacetate carbon skeleton.

-

Caption: Hypothetical metabolic fate of the deuterium label from this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its primary application as an internal standard in mass spectrometry provides a robust and reliable method for the accurate quantification of analytes in complex matrices. Furthermore, its potential as a metabolic tracer opens up avenues for detailed investigations into metabolic pathways and the effects of xenobiotics on cellular metabolism. The experimental protocols and workflows presented in this guide provide a foundation for the effective utilization of this compound in a variety of research and development settings. As analytical techniques continue to advance, the applications of stable isotope-labeled compounds like this compound are expected to expand, further contributing to our understanding of complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 4. DeltaMS: a tool to track isotopologues in GC- and LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 7. scispace.com [scispace.com]

- 8. cerilliant.com [cerilliant.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologically based pharmacokinetic modeling of ethyl acetate and ethanol in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Deuterated Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated ethyl acetoacetate. Recognizing the limited availability of specific experimental data for the deuterated variants, this document presents the well-established properties of non-deuterated (protio) ethyl acetoacetate as a baseline for comparison. Furthermore, it details the experimental protocols necessary for the determination of these properties and for the analysis of the deuterated compound. This guide also explores the pivotal role of keto-enol tautomerism, a key characteristic of ethyl acetoacetate that is influenced by isotopic substitution.

Core Physical Properties

Table 1: General Physical Properties of Ethyl Acetoacetate

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [1][2] |

| Appearance | Colorless liquid[1][2] |

| Odor | Fruity, pleasant[1] |

Table 2: Thermal Properties of Ethyl Acetoacetate

| Property | Value |

| Boiling Point | 181 °C (at 760 mmHg)[3][4] |

| Melting Point | -43 °C[3][4] |

| Flash Point | 185 °F (85 °C)[1] |

Table 3: Optical and Other Properties of Ethyl Acetoacetate

| Property | Value |

| Density | 1.029 g/mL at 20 °C[3][4] |

| Refractive Index (n20/D) | 1.419[4] |

Table 4: Properties of Deuterated Ethyl Acetoacetate (Ethyl Acetoacetate-d5)

While extensive physical property data for this compound is not available, the following information has been compiled from supplier technical data.

| Property | Value |

| Molecular Formula | C₆H₅D₅O₃[5] |

| Molecular Weight | 135.17 g/mol [5] |

| Appearance | Colorless to light yellow liquid[5] |

Keto-Enol Tautomerism in Ethyl Acetoacetate

Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is a fundamental characteristic of the molecule and influences its reactivity. The enol form is stabilized by intramolecular hydrogen bonding. Deuteration of the enolizable protons will affect the kinetics and thermodynamics of this tautomerization.

Caption: Keto-enol tautomerism of ethyl acetoacetate.

Experimental Protocols

The following sections detail the methodologies for the synthesis of deuterated ethyl acetoacetate and the determination of its key physical and analytical properties.

Synthesis of Deuterated Ethyl Acetoacetate

A common method for preparing deuterated ethyl acetoacetate involves the exchange of the enolizable protons with deuterium.

Caption: General workflow for the synthesis of deuterated ethyl acetoacetate.

Detailed Protocol for Deuterium Exchange:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate with a deuterium source, such as deuterium oxide (D₂O).

-

Catalysis: Add a catalytic amount of a strong base prepared in D₂O, for instance, sodium deuteroxide (NaOD).

-

Reaction: Heat the mixture to reflux for a specified period to allow for the exchange of the acidic α-protons with deuterium. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

Work-up: After cooling, the reaction mixture is neutralized or slightly acidified with a deuterated acid like DCl. The organic product is then extracted using an appropriate solvent, such as diethyl ether.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed. The final product is purified by distillation under reduced pressure to yield the deuterated ethyl acetoacetate.

Determination of Physical Properties

Standard methodologies can be employed to determine the physical properties of the synthesized deuterated ethyl acetoacetate.

Boiling Point Determination (Micro Method):

-

A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.

-

The setup is heated in a suitable apparatus, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

Density Measurement:

-

A pycnometer, a small glass flask of a known volume, is accurately weighed when empty.

-

It is then filled with the deuterated ethyl acetoacetate, and the temperature is allowed to equilibrate.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement:

-

An Abbe refractometer is calibrated using a standard of known refractive index.

-

A few drops of the deuterated ethyl acetoacetate are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to confirm the identity and purity of the deuterated product, as well as to determine the extent of deuteration.

Caption: Workflow for the GC-MS analysis of deuterated ethyl acetoacetate.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of the deuterated ethyl acetoacetate is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

Ionization and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum, which is a plot of ion abundance versus m/z, provides a molecular fingerprint that can be compared to libraries for identification. The molecular ion peak will confirm the incorporation of deuterium by its increased mass. The fragmentation pattern can also provide information about the location of the deuterium atoms.

Conclusion

This technical guide has provided a foundational understanding of the physical properties of deuterated ethyl acetoacetate, with a strong emphasis on the well-documented characteristics of its non-deuterated counterpart. The detailed experimental protocols for synthesis, property determination, and analytical characterization offer a practical framework for researchers in the field. The provided visualizations of the keto-enol tautomerism and experimental workflows serve to clarify these key concepts. Further experimental investigation is warranted to fully characterize the physical properties of various deuterated isotopologues of ethyl acetoacetate.

References

- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 3. Ethyl acetoacetate | 141-97-9 [amp.chemicalbook.com]

- 4. アセト酢酸エチル puriss. p.a., ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Core of Precision: An In-depth Technical Guide to Isotopic Labeling with Ethyl Acetoacetate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of Ethyl acetoacetate-d5 as an isotopically labeled internal standard in quantitative analysis. Designed for professionals in drug development and research, this document delves into the synthesis of this crucial reagent, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and the interpretation of the resulting data.

Introduction to Isotopic Labeling and Deuterated Standards

Isotopic labeling is a powerful technique used to track the fate of molecules in a biological system or to improve the accuracy and precision of quantitative analytical methods. By replacing one or more atoms of a molecule with their heavier, stable isotopes, the labeled compound becomes distinguishable by mass spectrometry without significantly altering its chemical properties.

Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds, such as this compound, are ideal internal standards for quantitative LC-MS analysis.[1] They co-elute with the unlabeled analyte of interest and experience similar ionization effects in the mass spectrometer's source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2][3] This leads to more robust and reliable quantification of the target analyte.[2]

This compound is the deuterated form of Ethyl acetoacetate, a versatile intermediate in organic synthesis.[4][5] Its use as an internal standard is particularly valuable in bioanalysis, where complex matrices like plasma or urine can interfere with the accurate measurement of drug candidates and their metabolites.[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through deuterium exchange of the enolizable protons of unlabeled ethyl acetoacetate. A common method involves base-catalyzed exchange using a deuterium source.

Reaction Scheme:

Experimental Protocol: Synthesis via Deuterium Exchange

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 13 g (0.1 mol) of ethyl acetoacetate and 50 mL of deuterium oxide.

-

Add 1.38 g (0.01 mol) of anhydrous potassium carbonate to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with three 30 mL portions of anhydrous dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

Purity and Isotopic Enrichment Analysis: The purity of the synthesized this compound should be assessed by Gas Chromatography (GC), and the isotopic enrichment can be determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Application of this compound in Quantitative Bioanalysis

This compound is primarily used as an internal standard (IS) in LC-MS/MS methods for the quantification of analytes in biological matrices. The following sections detail a typical workflow and experimental protocol.

General Workflow for Quantitative Bioanalysis

The use of a deuterated internal standard like this compound is integral to a robust bioanalytical workflow. The following diagram illustrates the key stages from sample receipt to final data reporting.

Caption: General workflow for quantitative bioanalysis using an internal standard.

Experimental Protocol: Quantification of a Model Analyte in Human Plasma

This protocol provides a detailed methodology for the quantification of a hypothetical small molecule drug, "Analyte X," in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Human plasma (K₂EDTA as anticoagulant)

-

Analyte X reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

96-well plates

-

Centrifuge

Preparation of Stock and Working Solutions:

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Analyte X Working Solutions: Serially dilute the Analyte X stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibration standards, and QC samples into a 96-well plate.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Analyte X: [M+H]⁺ > fragment ion

-

This compound: [M+H]⁺ > fragment ion

-

Data Presentation and Method Validation

A crucial aspect of developing a reliable quantitative bioanalytical method is its thorough validation. The following tables present representative data from a method validation for the quantification of "Analyte X" using this compound as an internal standard.

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 1: Representative Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,234 | 1,012,345 | 0.0052 |

| 2.5 | 12,890 | 1,023,456 | 0.0126 |

| 5.0 | 25,456 | 1,009,876 | 0.0252 |

| 10.0 | 51,034 | 1,015,678 | 0.0503 |

| 25.0 | 126,789 | 1,021,345 | 0.1241 |

| 50.0 | 252,345 | 1,018,765 | 0.2477 |

| 100.0 | 505,678 | 1,011,234 | 0.5000 |

| 250.0 | 1,260,987 | 1,015,432 | 1.2418 |

| 500.0 | 2,512,345 | 1,010,987 | 2.4851 |

-

Linear Regression Equation: y = 0.005x + 0.0002

-

Correlation Coefficient (r²): > 0.995

Method Validation Summary

The method is validated for its accuracy, precision, selectivity, and other parameters to ensure it is fit for its intended purpose.

Table 2: Representative Method Validation Summary

| Parameter | Concentration Level | n | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 6 | 1.05 | 105.0 | 8.5 |

| Quality Control - Low (QCL) | 3.0 ng/mL | 6 | 2.91 | 97.0 | 6.2 |

| Quality Control - Medium (QCM) | 75.0 ng/mL | 6 | 76.8 | 102.4 | 4.8 |

| Quality Control - High (QCH) | 400.0 ng/mL | 6 | 392.4 | 98.1 | 3.5 |

Table 3: Recovery and Matrix Effect

| Parameter | Concentration Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Recovery | QCL (3.0 ng/mL) | 85.2 | 86.1 | - |

| QCH (400.0 ng/mL) | 87.5 | 88.3 | - | |

| Matrix Effect | QCL (3.0 ng/mL) | - | - | 95.8 |

| QCH (400.0 ng/mL) | - | - | 98.2 |

Logical Relationships in Method Development

The development of a robust bioanalytical method is a logical process that involves several interconnected stages. The following diagram illustrates the decision-making process and logical flow during method development and validation.

Caption: Logical flow of bioanalytical method development and validation.

Conclusion

This compound serves as an invaluable tool for researchers and drug development professionals, enabling the accurate and precise quantification of analytes in complex biological matrices. Its chemical properties, which closely mimic those of its unlabeled counterpart, make it an ideal internal standard for LC-MS/MS applications. By following well-defined synthesis and experimental protocols, and conducting thorough method validation, laboratories can ensure the generation of high-quality, reliable data essential for regulatory submissions and advancing pharmaceutical research. The use of deuterated standards like this compound represents a cornerstone of modern bioanalytical chemistry, underpinning the robustness and integrity of quantitative studies.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Stability and Proper Storage of Ethyl Acetoacetate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and proper storage for Ethyl acetoacetate-d5, a deuterated analog of ethyl acetoacetate. Understanding these parameters is essential for maintaining the isotopic and chemical purity of the compound, ensuring the reliability and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of ethyl acetoacetate, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantification, for elucidating reaction mechanisms, and in metabolic studies.[1][2][3] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which may enhance the metabolic and chemical stability of the molecule compared to its non-deuterated counterpart.[4][5]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The primary concerns are preventing chemical degradation and isotopic dilution.

Storage Conditions

To ensure long-term stability, the following storage conditions are recommended. Quantitative data from various suppliers are summarized in Table 1.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term use. For long-term storage of the pure compound, -20°C is recommended, which can provide a shelf life of up to 3 years.[6][7] When in solution, storage at -80°C is advised to maintain stability for up to 6 months.[1][7] | Lower temperatures slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere, such as dry nitrogen or argon.[1] | Prevents absorption of atmospheric moisture, which can lead to hydrolysis and H/D exchange, compromising isotopic purity.[8][9] |

| Light | Protect from direct sunlight and strong light sources.[10][11] | Exposure to light can provide the energy to initiate degradation reactions. |

| Container | Store in the original, tightly sealed container.[10][12][13][14] Suitable containers include glass bottles and metal cans or drums.[10] | Prevents contamination and exposure to air and moisture. |

Handling Procedures

Adherence to proper handling procedures will minimize the risk of contamination and degradation.

References

- 1. moravek.com [moravek.com]

- 2. moravek.com [moravek.com]

- 3. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. The hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05108D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 9. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. shivajicollege.ac.in [shivajicollege.ac.in]

- 13. lnct.ac.in [lnct.ac.in]

- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

Methodological & Application

Application Notes: Quantification of Ethyl Acetoacetate Using Ethyl Acetoacetate-d5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate is a key intermediate in various synthetic processes and a significant flavor component in the food and beverage industry. Accurate quantification of ethyl acetoacetate is crucial for process optimization, quality control, and safety assessment. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This application note details a robust and reliable method for the quantitative analysis of ethyl acetoacetate in various matrices using gas chromatography-mass spectrometry (GC-MS) with ethyl acetoacetate-d5 as the internal standard. The use of a deuterated internal standard compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate results.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves adding a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (ethyl acetoacetate). The analyte and the internal standard are chemically identical and thus exhibit similar behavior during sample preparation and analysis. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Protocols

Materials and Reagents

-

Analytes: Ethyl acetoacetate (≥99.0% purity)

-

Internal Standard: this compound (Isotopic Enrichment: 98.86%)

-

Solvents: Ethyl acetate (GC grade), Methanol (LC-MS grade), Hexane (GC grade), Dichloromethane (GC grade), Acetonitrile (LC-MS grade)

-

Reagents: Anhydrous sodium sulfate, Deionized water

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended for this analysis. The following are typical instrument parameters, which may be optimized for specific applications and matrices.

Table 1: GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL (splitless mode) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Ethyl Acetoacetate: 43, 88, 130 This compound: 46, 93, 135 |

Sample Preparation

The following protocol is a general guideline and may need to be adapted based on the sample matrix.

-

Standard Preparation:

-

Prepare a stock solution of ethyl acetoacetate (1 mg/mL) in ethyl acetate.

-

Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

-

From the stock solutions, prepare a series of calibration standards by serial dilution, each containing a constant concentration of the internal standard (e.g., 10 µg/mL).

-

-

Sample Extraction (Liquid Samples - e.g., Beverages):

-

To 1 mL of the liquid sample, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution).

-

Vortex the sample for 30 seconds.

-

Perform a liquid-liquid extraction with 1 mL of dichloromethane.

-

Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

-

Sample Extraction (Solid Samples - e.g., Food):

-

Homogenize 1 g of the solid sample.

-

Add a known amount of the this compound internal standard solution.

-

Add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into a GC vial.

-

Data Presentation

The following table summarizes hypothetical quantitative data for a set of calibration standards.

Table 2: Calibration Curve Data for Ethyl Acetoacetate

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 0.5 | 15,234 | 301,456 | 0.0505 |

| 1.0 | 30,567 | 302,112 | 0.1012 |

| 5.0 | 151,987 | 300,987 | 0.5050 |

| 10.0 | 303,456 | 301,789 | 1.0055 |

| 25.0 | 755,678 | 301,123 | 2.5095 |

| 50.0 | 1,510,876 | 300,567 | 5.0267 |

A calibration curve is generated by plotting the response ratio against the concentration of the analyte. The concentration of ethyl acetoacetate in unknown samples is then determined from this curve.

Mandatory Visualizations

Experimental Workflow

References

Applications of Ethyl Acetoacetate-d5 in LC-MS Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl acetoacetate-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) studies. This compound is a deuterated stable isotope-labeled analog of ethyl acetoacetate, making it an invaluable tool for quantitative analysis and metabolic research. Its primary applications lie in its use as an internal standard for the accurate quantification of endogenous small molecules and in metabolic labeling studies to trace the metabolic fate of acetoacetate and related compounds.

Application 1: Internal Standard for Quantitative LC-MS/MS Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte of interest in terms of chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[1][2]

This compound is an ideal internal standard for the quantification of small molecules where its structure is analogous to the analyte of interest, particularly in the analysis of ketone bodies and other small organic acids in biological matrices.[3]

Experimental Protocol: Quantification of a Small Molecule Analyte in Human Plasma

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of a target analyte in human plasma.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Target Analyte

-

Human Plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

2. Sample Preparation: Protein Precipitation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a working internal standard solution by diluting the stock solution to 100 ng/mL in a 50:50 (v/v) acetonitrile:water mixture.

-

In a 96-well protein precipitation plate, add 50 µL of human plasma sample, calibrator, or quality control sample.

-

Add 200 µL of the working internal standard solution to each well.

-

Mix thoroughly by vortexing for 1 minute.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for the specific analyte and this compound (e.g., precursor ion > product ion) |

4. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the this compound internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a quantitative LC-MS/MS method using a deuterated internal standard. These values are representative and should be established for each specific assay.

| Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.99 |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Monitored and compensated by the internal standard |

Application 2: Metabolic Labeling for Flux Analysis

Metabolic labeling with stable isotopes is a powerful technique to trace the flow of atoms through metabolic pathways, providing insights into cellular metabolism and physiology.[4][5][6][7] this compound can be used as a tracer to study the metabolism of acetoacetate and its contribution to various metabolic pools. Cells are cultured in a medium containing the deuterated precursor, which is then incorporated into downstream metabolites. The extent of deuterium enrichment in these metabolites can be quantified by LC-MS, allowing for the determination of metabolic fluxes.

Experimental Protocol: Metabolic Labeling of Cultured Cells

This protocol provides a general workflow for a metabolic labeling study using this compound in cultured mammalian cells.

1. Cell Culture and Labeling:

-

Culture mammalian cells to mid-log phase in standard culture medium.

-

Prepare a labeling medium by supplementing standard medium with a known concentration of this compound (e.g., 1 mM).

-

Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the labeling medium to the cells and incubate for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the deuterated tracer.

2. Metabolite Extraction:

-

After the labeling period, rapidly aspirate the labeling medium.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Vortex the suspension vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

3. LC-MS Analysis:

-

LC-MS parameters should be optimized for the separation and detection of the target metabolites (e.g., amino acids, TCA cycle intermediates).

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately determine the mass isotopologue distribution of the labeled metabolites.

-

Full scan mode is typically used to acquire data for all possible isotopologues.

4. Data Analysis and Flux Calculation:

-

Identify and integrate the peak areas for each isotopologue of the target metabolites.

-

Correct for the natural abundance of isotopes.

-

Calculate the fractional enrichment of deuterium in each metabolite pool.

-

Use metabolic flux analysis (MFA) software to fit the labeling data to a metabolic network model and estimate the intracellular fluxes.

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using this compound.

Signaling Pathway for Metabolic Labeling

Caption: Metabolic fate of this compound in cellular pathways.

References

- 1. cerilliant.com [cerilliant.com]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Ethyl Acetoacetate-d5 as a Tracer Compound

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl acetoacetate-d5 (EAA-d5) as a stable isotope tracer in metabolic and pharmacokinetic research. EAA-d5, a deuterium-labeled version of ethyl acetoacetate, serves as a powerful tool for tracing the metabolic fate of the ethyl acetoacetate moiety and for use as an internal standard in quantitative analyses.[1][2][3]

Introduction to this compound as a Tracer

Ethyl acetoacetate is an organic compound that undergoes hydrolysis in vivo to ethanol and acetoacetate.[4][5][6][7] By replacing five hydrogen atoms with deuterium in the ethyl group (d5), researchers can track the metabolism and distribution of this moiety using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] The primary applications of EAA-d5 in a research setting include:

-

Metabolic Fate and Pathway Analysis: Tracing the incorporation of the deuterated ethyl group into various metabolic pathways.

-

Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the ethyl acetoacetate molecule.[11]

-

Internal Standard: Serving as a reliable internal standard for the accurate quantification of unlabeled ethyl acetoacetate and its metabolites in biological samples.[3]

The non-radioactive nature of stable isotopes like deuterium makes EAA-d5 a safe and effective tracer for in vivo studies in animal models.[12]

Key Experimental Protocols

This section provides detailed protocols for in vivo tracer studies using EAA-d5 in rodent models. These protocols are designed to be adapted to specific research questions and analytical instrumentation.

In Vivo Pharmacokinetic Study of this compound in Rodents

This protocol outlines the procedures for administering EAA-d5 to rodents and collecting biological samples for pharmacokinetic analysis.

Materials:

-

This compound (purity ≥98%)

-

Vehicle for administration (e.g., corn oil, saline with appropriate solubilizing agent)

-

Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Administration equipment (e.g., oral gavage needles, intravenous catheters)

-

Blood collection supplies (e.g., heparinized tubes, capillaries)

-

Tissue collection tools (e.g., forceps, scalpels, liquid nitrogen)

-

Centrifuge

-

-80°C freezer

Protocol:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare a dosing solution of EAA-d5 in the chosen vehicle at the desired concentration. Ensure the solution is homogeneous.

-

Administration:

-

Oral Gavage: Administer a single bolus dose of the EAA-d5 solution to the animals using an appropriate-sized gavage needle. A typical dose for a glucose tracer, for comparison, is 2 g/kg body weight.[13][14]

-

Intravenous Infusion: For a continuous supply of the tracer, administer the EAA-d5 solution via a catheter implanted in a suitable vein (e.g., tail vein). A primed-constant infusion can help to achieve a steady state in plasma.[15][16]

-

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into heparinized tubes.[13][14] Immediately place the samples on ice.

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Tissue (Optional): At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain).[17] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.[1]

-

-

Sample Analysis: Analyze the plasma and tissue samples for the presence of EAA-d5 and its deuterated metabolites using LC-MS/MS or GC-MS.

Sample Preparation for Mass Spectrometry Analysis

This protocol details the extraction of metabolites from plasma and tissue samples for subsequent analysis by mass spectrometry.

Materials:

-

-80°C Methanol (MeOH)

-

Water (LC-MS grade)

-

Chloroform (CHCl3)

-

Internal standards (for quantification)

-

Centrifuge

-

Homogenizer (for tissue)

-

Evaporator (e.g., SpeedVac)

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Tissue Sample Preparation:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Add 1 mL of ice-cold 80% methanol per 20 mg of tissue.[1]

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Collect the supernatant.

-

For a more comprehensive extraction, a liquid-liquid extraction can be performed by adding water and chloroform to the supernatant to separate polar and non-polar metabolites.[18]

-

Evaporate the desired phase (aqueous for polar metabolites) to dryness.

-

Reconstitute the dried extract in a suitable solvent for analysis.

Data Presentation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma Following Oral Administration.

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 15.2 | µg/mL |

| Tmax (Time to Cmax) | 0.5 | hours |

| AUC (0-t) (Area Under the Curve) | 25.8 | µg*h/mL |

| t1/2 (Half-life) | 1.2 | hours |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for EAA-d5 was not found in the searched literature.

Table 2: Hypothetical Relative Abundance of Deuterated Metabolites in Rat Liver 2 Hours Post-Administration of this compound.

| Metabolite | Relative Abundance (%) |

| This compound | 35 |

| Ethanol-d5 | 45 |

| Acetate-d2/d3 | 15 |

| Other deuterated species | 5 |

Note: This table presents hypothetical data based on the known metabolism of ethyl acetoacetate. The specific isotopologues of acetate would depend on the metabolic pathways involved.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and metabolic pathways.

Caption: General experimental workflow for an in vivo tracer study using this compound.

Caption: Proposed metabolic pathway for the deuterated moiety of this compound.

Conclusion

This compound is a valuable tracer for investigating the metabolic fate and pharmacokinetics of the ethyl acetoacetate molecule. The protocols provided herein offer a framework for conducting in vivo studies in rodent models, from tracer administration to sample analysis. While specific quantitative data for EAA-d5 is not yet widely available in the literature, the methodologies established for other deuterated tracers can be effectively adapted. The use of clear data presentation and visual workflows will enhance the interpretation and communication of research findings.

References

- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 2. This compound | CAS#:55514-60-8 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolism of ethyl acetate in the rat: hydrolysis of ethyl alcohol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 9. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 10. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. southalabama.edu [southalabama.edu]

Application Notes and Protocols: Ethyl Acetoacetate-d5 for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic dysregulation in various diseases, including cancer and metabolic disorders. Stable isotope tracers are instrumental in these studies, allowing for the precise tracking of atoms through metabolic pathways. Ethyl acetoacetate-d5 (d5-EAA) has emerged as a valuable tracer for probing the metabolism of acetyl-CoA, a central node in cellular metabolism. Upon entering the biological system, d5-EAA is rapidly hydrolyzed by esterases to produce deuterated acetoacetate (d5-AcAc). This d5-AcAc is then converted to deuterated acetyl-CoA (d-acetyl-CoA), which can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. The deuterium labels can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing quantitative insights into the flux through these critical pathways.[1]

These application notes provide a comprehensive overview of the use of this compound in metabolic flux analysis, including detailed experimental protocols, data presentation, and visualization of the underlying metabolic pathways.

Principle of the Method

The use of this compound as a tracer for metabolic flux analysis is based on the following key steps:

-

Delivery and Hydrolysis: this compound is introduced into the biological system (in vitro or in vivo), where it is readily hydrolyzed by ubiquitous esterases to form deuterated acetoacetate (d5-AcAc) and unlabeled ethanol.

-

Conversion to Acetyl-CoA: The resulting d5-AcAc is then activated to d5-acetoacetyl-CoA, which is subsequently cleaved to yield deuterated acetyl-CoA (d-acetyl-CoA).

-

Entry into Central Carbon Metabolism: The d-acetyl-CoA enters various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, where it condenses with oxaloacetate to form deuterated citrate.

-

Detection and Quantification: The incorporation of deuterium into downstream metabolites is measured by mass spectrometry (LC-MS/MS) or NMR. The isotopic enrichment of these metabolites provides a direct measure of the contribution of acetoacetate to the acetyl-CoA pool and the flux through the associated pathways.

Applications in Metabolic Research

The use of this compound as a tracer offers several advantages in metabolic research:

-

Probing Ketone Body Metabolism: It provides a direct means to study the kinetics and metabolism of acetoacetate, a key ketone body.[1][2]

-

Assessing TCA Cycle Flux: By tracking the entry of deuterated acetyl-CoA into the TCA cycle, researchers can quantify the rate of oxidative metabolism.[3][4]

-

Investigating Fatty Acid Synthesis: The incorporation of deuterium into fatty acids can be measured to determine the contribution of acetoacetate to de novo lipogenesis.

-

Studying Metabolic Reprogramming in Disease: This tracer can be used to investigate alterations in acetyl-CoA metabolism in various disease models, such as cancer and metabolic syndrome.

-

Drug Development: It can be employed to assess the impact of therapeutic agents on central carbon metabolism.

Experimental Protocols

In Vivo Stable Isotope Tracing in Mice

This protocol describes the infusion of this compound in mice to study in vivo metabolic flux.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump and catheters

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen for snap-freezing

-

LC-MS/MS system

Procedure:

-

Tracer Preparation: Prepare a sterile infusion solution of this compound in saline at the desired concentration. The concentration should be optimized based on the specific experimental goals and animal model.

-

Animal Preparation: Anesthetize the mouse using a continuous flow of isoflurane. Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for infusion.

-

Tracer Infusion: Begin the infusion of the this compound solution using a calibrated infusion pump. The infusion rate should be maintained constant throughout the experiment to achieve isotopic steady state. A typical infusion period is 90-120 minutes.

-

Blood Sampling: Collect small blood samples at regular intervals (e.g., every 30 minutes) to monitor the isotopic enrichment of acetoacetate and other metabolites in the plasma.

-

Tissue Collection: At the end of the infusion period, collect tissues of interest (e.g., liver, heart, brain). Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system to quantify the abundance and isotopic enrichment of target metabolites, including acetoacetate, TCA cycle intermediates, and amino acids.

In Vitro Stable Isotope Tracing in Cultured Cells

This protocol outlines the use of this compound for metabolic flux analysis in cultured cells.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

-

Cold methanol or other quenching solution

-

Cell scraper

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture the cells to the desired confluency in standard growth medium.

-

Tracer Incubation: Replace the standard medium with a medium containing this compound at a predetermined concentration. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A typical incubation time ranges from 1 to 24 hours.

-

Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold saline.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

-

Sample Preparation: Collect the supernatant containing the extracted metabolites and prepare it for analysis. This may involve drying and resuspending the sample in a suitable solvent.

-

LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to determine the isotopic enrichment of intracellular metabolites.

Data Presentation

Quantitative data from metabolic flux analysis studies using this compound should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

| Parameter | Control Group | Treatment Group | Reference |

| Plasma Acetoacetate-d5 Enrichment (%) | 0 | 45 ± 5 | [1] |

| Liver Acetyl-CoA-d2 Enrichment (%) | 0 | 15 ± 3 | - |

| TCA Cycle Flux (nmol/min/g tissue) | 100 ± 10 | 75 ± 8 | [4] |

| Contribution of AcAc to TCA Cycle (%) | 5 ± 1 | 25 ± 4 | - |

| Fatty Acid Synthesis Rate (nmol/hr/mg protein) | 50 ± 6 | 65 ± 7 | - |

Data are presented as mean ± standard deviation.

| Metabolite | Isotopic Enrichment (M+n) in Control Cells | Isotopic Enrichment (M+n) in Treated Cells | Fold Change |

| Citrate (M+2) | 1.2 ± 0.2% | 5.8 ± 0.7% | 4.8 |

| Glutamate (M+2) | 0.8 ± 0.1% | 3.5 ± 0.4% | 4.4 |

| Malate (M+2) | 1.5 ± 0.3% | 6.2 ± 0.9% | 4.1 |

| Aspartate (M+2) | 0.5 ± 0.1% | 2.1 ± 0.3% | 4.2 |

M+n refers to the mass isotopologue with 'n' deuterium atoms.

Visualization of Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic fate of this compound and the experimental workflow.

References

- 1. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketone body kinetics in vivo using simultaneous administration of acetoacetate and 3-hydroxybutyrate labelled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiolabeled acetate as a tracer of myocardial tricarboxylic acid cycle flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR Spectroscopy Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances.[1] Its fundamental principle lies in the direct proportionality between the NMR signal integral and the number of nuclei resonating at a specific frequency.[2] The use of deuterated internal standards is crucial for achieving high-quality, reproducible, and traceable quantitative results.[3]